2-(Difluoromethoxy)-5-methoxybenzaldehyde
Overview
Description
2-(Difluoromethoxy)-5-methoxybenzaldehyde is an organic compound characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the etherification of a suitable precursor, followed by nitrification, hydrolysis, reduction, and redox reactions . The process can be summarized as follows:
Etherification: Reacting a precursor with sodium hydroxide to generate an intermediate.
Nitrification: Introducing nitro groups to the intermediate.
Hydrolysis: Converting nitro groups to hydroxyl groups.
Reduction: Reducing hydroxyl groups to form the desired difluoromethoxy and methoxy groups.
Redox: Final adjustments to achieve the target compound.
Industrial Production Methods: Industrial production methods for 2-(Difluoromethoxy)-5-methoxybenzaldehyde often involve similar steps but are optimized for higher yields, lower costs, and minimal environmental impact. These methods may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the desired substituent but may involve halogenation or nitration reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(Difluoromethoxy)-5-methoxybenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Intermediates: Formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
- Difluoromethoxylated ketones
Comparison: 2-(Difluoromethoxy)-5-methoxybenzaldehyde is unique due to its specific functional groups and their positions on the benzaldehyde core. This structural arrangement imparts distinct chemical and physical properties, such as increased lipophilicity and hydrogen bond donor ability, compared to similar compounds .
Properties
IUPAC Name |
2-(difluoromethoxy)-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-7-2-3-8(14-9(10)11)6(4-7)5-12/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUIAXUBXNTOGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.